trans-3-Amino-3-methylcyclobutanol hydrochloride

Catalog No.
S3310394
CAS No.
1403767-32-7
M.F
C5H12ClNO
M. Wt
137.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-3-Amino-3-methylcyclobutanol hydrochloride

CAS Number

1403767-32-7

Product Name

trans-3-Amino-3-methylcyclobutanol hydrochloride

IUPAC Name

3-amino-3-methylcyclobutan-1-ol;hydrochloride

Molecular Formula

C5H12ClNO

Molecular Weight

137.61

InChI

InChI=1S/C5H11NO.ClH/c1-5(6)2-4(7)3-5;/h4,7H,2-3,6H2,1H3;1H

InChI Key

RTAWFZMTTJCICN-UHFFFAOYSA-N

SMILES

CC1(CC(C1)O)N.Cl

Canonical SMILES

CC1(CC(C1)O)N.Cl

trans-3-Amino-3-methylcyclobutanol hydrochloride is a chemical compound with the molecular formula C5_5H12_{12}ClNO and a molecular weight of 137.61 g/mol. It is characterized by its unique cyclobutane ring structure, which contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The compound is often utilized as a building block in organic synthesis, particularly in the study of cyclobutane ring chemistry and its reactivity .

  • Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The products may include corresponding ketones or carboxylic acids.
  • Reduction: It can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of cyclobutanol derivatives.
  • Substitution: The compound can also engage in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups, often using halogenating agents like thionyl chloride .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Halogenating agents such as thionyl chloride for converting hydroxyl groups to halides.

Research indicates that trans-3-Amino-3-methylcyclobutanol hydrochloride exhibits potential biological activity. It has been investigated for its interactions with various biomolecules and its effects on biological pathways. Its unique structure may allow it to modulate enzyme activities or receptor functions, making it a candidate for further exploration in drug development .

The synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride typically involves cyclization reactions of appropriate precursors under controlled conditions. Various synthetic routes have been developed to optimize yield and purity. Industrial production may utilize large-scale synthesis techniques, including purification methods such as recrystallization to meet quality control standards .

cis-3-Amino-3-methylcyclobutanol hydrochlorideDifferent spatial arrangement of amino and hydroxyl groupsMay exhibit different reactivity due to steric factorsSimilar applications in organic synthesistrans-3-Hydroxy-3-methylcyclobutylamine hydrochlorideHydroxyl group instead of amino groupReactivity influenced by hydroxyl vs. amino groupPotentially different biological activitiescis-3-Amino-1-methylcyclobutanol hydrochlorideVariation in methyl group positionDifferent reactivity patterns due to structural changesOverlapping applications but distinct properties

The primary distinction lies in the spatial arrangement of functional groups around the cyclobutane ring, influencing both reactivity and potential applications. The trans isomer may offer unique advantages in specific contexts due to its distinct structure .

Dates

Modify: 2023-08-19

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